

# A Technical Guide to Novel Reactions Utilizing 2,4,6-Triisopropylbenzenethiol

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Compound of Interest

Compound Name: 2,4,6-Triisopropylbenzenethiol

Cat. No.: B7880755

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#### Introduction

**2,4,6-Triisopropylbenzenethiol** (TripSH), a sterically hindered aromatic thiol, has emerged as a powerful tool in modern organic synthesis. Its unique electronic and steric properties make it an exceptional hydrogen atom transfer (HAT) catalyst, enabling a variety of novel transformations, particularly in the realm of photoredox catalysis. This technical guide provides an in-depth exploration of the burgeoning applications of TripSH, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption and further innovation in chemical research and drug development.

# Core Application: Photocatalytic Anti-Markovnikov Hydroamination of Alkenes

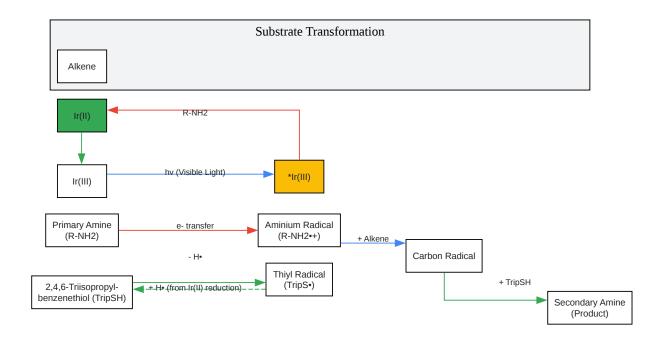
A paramount application of **2,4,6-triisopropylbenzenethiol** is its role as a co-catalyst in the photoredox-mediated anti-Markovnikov hydroamination of unactivated alkenes. This reaction provides a direct and atom-economical method for the synthesis of valuable secondary amines, which are prevalent motifs in pharmaceuticals and biologically active compounds.

### **Mechanistic Overview**

The reaction is initiated by the photoexcitation of an iridium-based photocatalyst, which then oxidizes a primary amine to generate a highly reactive aminium radical cation. This radical



species undergoes an anti-Markovnikov addition to the alkene, forming a carbon-centered radical. The crucial role of **2,4,6-triisopropylbenzenethiol** is to then act as a hydrogen atom donor, quenching the carbon radical to afford the desired secondary amine product and generating a thiyl radical. The thiyl radical is then reduced by the photocatalyst in its reduced state to regenerate the ground-state photocatalyst and the thiol, thus completing the catalytic cycle.



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**Figure 1:** Catalytic cycle for photoredox anti-Markovnikov hydroamination.

## **Quantitative Data Summary**

The following table summarizes the yields of various secondary amines synthesized via this methodology, demonstrating the broad substrate scope of the reaction.



Entry	Alkene	Amine	Product	Yield (%)[1]
1	1-Octene	Cyclohexylamine	N- Cyclohexyloctan- 2-amine	85
2	Styrene	Benzylamine	N-Benzyl-2- phenylethanamin e	78
3	α-Methylstyrene	n-Butylamine	N-Butyl-2- phenylpropan-2- amine	92
4	1-Decene	Isopropylamine	N- Isopropyldecan- 2-amine	88
5	Cyclohexene	Aniline	N- Phenylcyclohexa namine	65
6	4-Vinylpyridine	Piperidine	4-(1-(Piperidin-1- yl)ethyl)pyridine	72
7	Methyl acrylate	Morpholine	Methyl 3- morpholinopropa noate	95

Table 1: Representative yields for the photocatalytic anti-Markovnikov hydroamination of various alkenes with primary and secondary amines.

## **Detailed Experimental Protocol**

General Procedure for the Photocatalytic Anti-Markovnikov Hydroamination of Alkenes:

A 10 mL oven-dried Schlenk tube is charged with a magnetic stir bar, Ir(ppy)₃ (1 mol%), **2,4,6-triisopropylbenzenethiol** (10 mol%), and the desired amine (1.0 mmol). The tube is sealed with a rubber septum, evacuated, and backfilled with argon (this cycle is repeated three times). Anhydrous and degassed solvent (e.g., acetonitrile or dioxane, 5 mL) is added via syringe,



followed by the alkene (1.2 mmol). The reaction mixture is then irradiated with a blue LED lamp (450 nm) at room temperature with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired secondary amine product.

## **Discovering Further Novel Reactions**

The utility of **2,4,6-triisopropylbenzenethiol** extends beyond hydroamination. Its capacity to act as a potent HAT catalyst opens avenues for a range of other radical-mediated transformations. Ongoing research is exploring its application in areas such as:

- Photocatalytic Giese-Type Reactions: The addition of radicals to electron-deficient alkenes is a powerful C-C bond-forming strategy. TripSH can be employed to generate alkyl radicals from various precursors, which then undergo Giese-type additions.
- Radical Cyclizations: Intramolecular radical additions to unsaturated systems are a
  cornerstone of cyclic molecule synthesis. The clean and efficient generation of radicals using
  TripSH under mild photoredox conditions is being investigated for the construction of
  complex ring systems.
- Decarboxylative Functionalizations: The generation of radicals from carboxylic acid derivatives via photoredox-mediated decarboxylation is a valuable synthetic tool. TripSH can play a key role in the hydrogen atom transfer steps of these processes, leading to the formation of new C-C or C-heteroatom bonds.

As research in these areas matures, this guide will be updated to include detailed protocols and data for these emerging applications.

#### Conclusion

**2,4,6-Triisopropylbenzenethiol** is a versatile and powerful reagent in modern organic chemistry. Its role as a highly effective hydrogen atom transfer catalyst in photoredox reactions has enabled the development of novel and efficient synthetic methodologies, most notably the anti-Markovnikov hydroamination of alkenes. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their synthetic endeavors, from fundamental research to the development of new



therapeutic agents. The ongoing exploration of its reactivity promises to uncover even more innovative transformations in the near future.

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#### References

- 1. Radical cyclization Wikipedia [en.wikipedia.org]
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